

# Application Notes and Protocols for PAV-104 in Calu-3 Cell Lines

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the experimental antiviral compound **PAV-104** with the Calu-3 human lung adenocarcinoma cell line. The included methodologies cover cytotoxicity and antiviral efficacy assays against SARS-CoV-2, along with a summary of the compound's mechanism of action.

## **Quantitative Data Summary**

The following tables summarize the cytotoxic and antiviral activities of PAV-104 in Calu-3 cells.

Table 1: Cytotoxicity of PAV-104 in Calu-3 Cells

Compound	50% Cytotoxic Concentration (CC50)	Assay Method	
PAV-104	3732 nM[1]	MTT Assay	

Table 2: Antiviral Efficacy of PAV-104 and Remdesivir against SARS-CoV-2 in Calu-3 Cells



Compound	50% Effective Concentration (EC50)	90% Effective Concentration (EC90)	Assay Method
PAV-104	1.725 nM[2][3]	24.5 nM[2][3]	RT-qPCR (N gene)
Remdesivir	7.9 nM[2][3]	219.9 nM[2][3]	RT-qPCR (N gene)

## **Experimental Protocols Cell Culture**

The Calu-3 cell line, derived from a human bronchial adenocarcinoma, is a valuable model for studying respiratory viruses.[4] These cells can be cultured to form polarized monolayers, mimicking the epithelial lining of the airways.[5] For general maintenance, Calu-3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and HEPES buffer.[4] Cells should be incubated at 37°C in a humidified atmosphere with 5-7% CO2.[4]

## **Cytotoxicity Assay Protocol**

This protocol determines the concentration of **PAV-104** that is toxic to Calu-3 cells.

#### Materials:

- · Calu-3 cells
- 96-well cell culture plates
- Complete growth medium (EMEM with 10% FBS)
- PAV-104 (dissolved in DMSO)
- MTT assay kit (e.g., Abcam, ab211091)
- Phosphate-buffered saline (PBS)
- Microplate reader



#### Procedure:

- Seed Calu-3 cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Prepare serial dilutions of PAV-104 in complete growth medium. The final concentrations should range from 0 to 5000 nM.[1] A vehicle control (DMSO) should be included.
- Remove the existing medium from the cells and add 100 μL of the prepared PAV-104 dilutions or control medium to the respective wells.
- Incubate the plate for 48 hours at 37°C.[1]
- After incubation, carefully remove the medium.
- Add 100 μL of MTT reagent (diluted 1:1 in serum-free DMEM) to each well and incubate for 3 hours at 37°C.[1]
- Remove the MTT reagent and add 150 μL of MTT solvent to each well to dissolve the formazan crystals.[1]
- Measure the absorbance at a wavelength of 590 nm using a microplate reader.[1]
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 value.

### **Antiviral Activity Assay Protocol**

This protocol assesses the efficacy of **PAV-104** in inhibiting SARS-CoV-2 replication in Calu-3 cells.

#### Materials:

- Calu-3 cells
- 96-well or 24-well cell culture plates
- Complete growth medium
- PAV-104 (dissolved in DMSO)



- Remdesivir (as a positive control)
- SARS-CoV-2 virus stock
- RNA extraction kit
- RT-qPCR reagents (primers and probes targeting the SARS-CoV-2 N gene)
- TCID50 assay components (e.g., Vero E6 cells)

#### Procedure:

- Seed Calu-3 cells in appropriate culture plates and grow to confluency.
- Prepare dilutions of PAV-104 and Remdesivir in culture medium at various concentrations (e.g., 6.25 nM, 25 nM, 50 nM, and 100 nM for PAV-104).[1][2]
- Pre-treat the cells with the compound dilutions for 1 hour at 37°C.[1][2]
- Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001.[1][2][3]
- Maintain the cells in the medium containing the respective concentrations of PAV-104 or Remdesivir for the duration of the experiment (24 to 48 hours).[1][2][3]
- At the end of the incubation period, harvest the cell culture supernatants and/or the cells.

#### Data Analysis:

- RT-qPCR for Viral RNA Quantification:
  - Extract total RNA from the harvested cells.
  - Perform RT-qPCR using primers and probes specific for the SARS-CoV-2 nucleocapsid
    (N) gene to quantify viral replication.[1][2]
  - Normalize the data to a housekeeping gene and calculate the percentage of inhibition relative to the DMSO-treated control.
- TCID50 Assay for Infectious Virus Titer:



- Use the harvested cell culture supernatants to perform a TCID50 assay on a susceptible cell line (e.g., Vero E6 cells) to determine the infectious virus titer.[1]
- Calculate the reduction in viral titer in treated samples compared to the control.

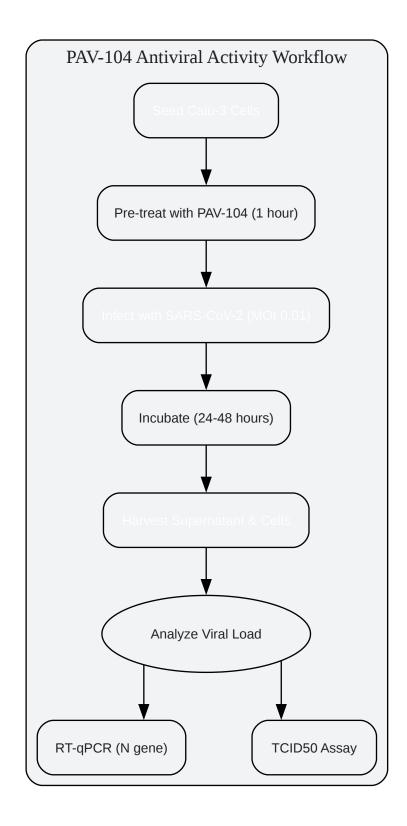
## **Mechanism of Action and Signaling Pathways**

**PAV-104** acts as a viral assembly inhibitor.[2] It specifically targets the late stages of the SARS-CoV-2 replication cycle.[2] The compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization.[3][6] This disruption prevents the proper assembly of the viral capsid and subsequent budding of new virus particles.[2]

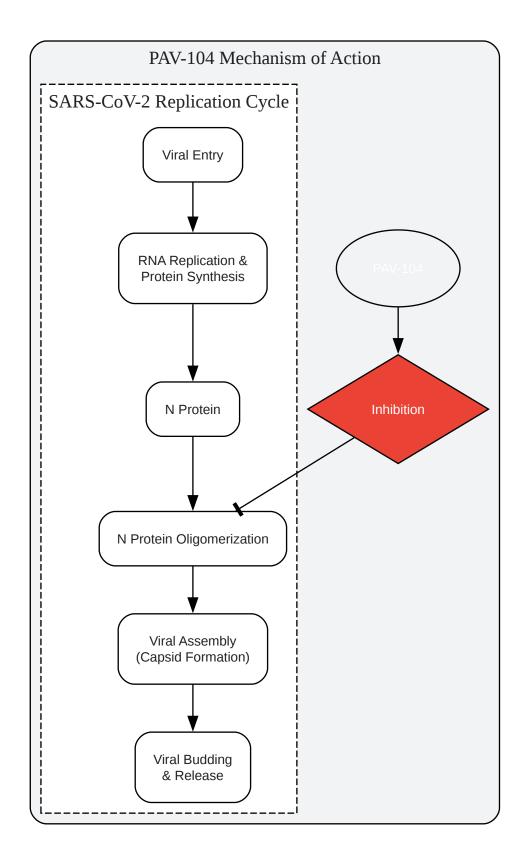
Furthermore, transcriptomic analysis has revealed that **PAV-104** can reverse the induction of the type-I interferon (IFN) response and the maturation of the nucleoprotein signaling pathway, which are typically stimulated by SARS-CoV-2 infection to support its replication.[2][3][6]

## **Diagrams**

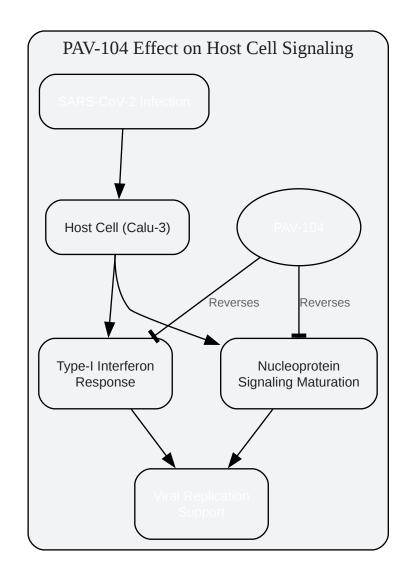












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